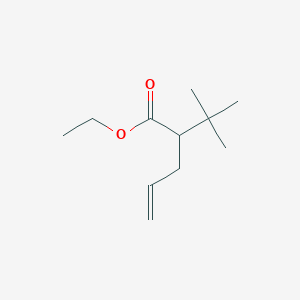

Ethyl 2-tert-butylpent-4-enoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-tert-butylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-6-8-9(11(3,4)5)10(12)13-7-2/h6,9H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGBWTOZHJWQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Tert Butylpent 4 Enoate and Analogues

Approaches Involving Direct Esterification or Transesterification Pathways

Direct esterification of the corresponding carboxylic acid, 2-tert-butylpent-4-enoic acid uni.lu, represents a straightforward conceptual approach to ethyl 2-tert-butylpent-4-enoate. This method typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. However, the steric hindrance posed by the α-tert-butyl group can significantly reduce the reaction rate and efficiency.

Transesterification offers an alternative route, where a different ester of 2-tert-butylpent-4-enoic acid is converted to the ethyl ester by reaction with ethanol, often under acidic or basic conditions. The success of this approach depends on driving the equilibrium towards the desired product, for instance, by using a large excess of ethanol or by removing the alcohol generated as a byproduct.

Carbon-Carbon Bond Formation Strategies for α-Substitution

More versatile and commonly employed methods for synthesizing α-tert-butyl esters involve the formation of a carbon-carbon bond at the α-position. These strategies offer greater control and are often more efficient for constructing sterically congested centers.

Alkylation of Ester Enolates with Tert-butyl Containing Electrophiles

The alkylation of ester enolates is a powerful technique for forming C-C bonds at the α-carbon. libretexts.orgpressbooks.publibretexts.org This process involves the deprotonation of an ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. youtube.com This enolate can then react with an electrophile.

However, the direct alkylation with a tert-butyl halide is generally not feasible due to the steric bulk of the electrophile, which favors elimination (E2) over substitution (SN2). libretexts.orgpressbooks.pub Therefore, alternative electrophiles or synthetic equivalents for the tert-butyl group are required.

| Starting Ester | Base | Electrophile | Product |

| Ethyl pent-4-enoate (B1234886) | LDA | tert-butyl bromide (potential) | Elimination products favored |

| Ethyl acetate (B1210297) | LDA | tert-butyl bromide (potential) | Elimination products favored |

This table illustrates the general challenge of using tert-butyl halides in direct enolate alkylation.

Malonate-Derived Approaches for α-Branched Esters

The malonic ester synthesis provides a robust and widely used method for preparing carboxylic acids and their ester derivatives with substituents at the α-carbon. pressbooks.publibretexts.orgfiveable.me

A common strategy involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted acetic acid. pressbooks.puborganic-chemistry.org To synthesize this compound, one would first introduce the tert-butyl group and then the allyl group to the malonic ester.

An efficient approach for creating chiral malonates has been demonstrated through enantioselective phase-transfer catalysis. frontiersin.org For instance, tert-butyl α-methylmalonic acid has been synthesized from α-methyl Meldrum's acid and tert-butanol, followed by decarboxylation. frontiersin.org This intermediate can then be coupled with various alcohols. frontiersin.org Furthermore, the selective hydrolysis of a tert-butyl ester group in the presence of other ester functionalities can be achieved using trifluoroacetic acid. frontiersin.org

A transition-metal-free decarboxylative coupling process has also been described for preparing α-amino acid esters, which involves the merging of hydrolysis, decarboxylation, and nucleophilic substitution. rsc.org

While the specific synthesis of this compound via an allyl(sec-butyl)malonate intermediate is not explicitly detailed in the provided context, the principles of malonic ester synthesis can be applied. The synthesis would involve the sequential alkylation of a malonate ester, first with an allyl halide and then with a sec-butyl halide (as a precursor or analogue to the tert-butyl group, though less sterically hindered). Subsequent hydrolysis and decarboxylation would lead to the corresponding α-substituted carboxylic acid, which could then be esterified to the ethyl ester. The use of sec-butyl esters in related reactions, such as conjugate additions, has been investigated. scispace.com

| Malonate Derivative | Alkylation Steps | Final Transformation | Target Product Analogue |

| Diethyl malonate | 1. Allyl bromide 2. sec-Butyl bromide | Hydrolysis, Decarboxylation, Esterification | Ethyl 2-sec-butylpent-4-enoate |

| Di-tert-butyl malonate orgsyn.org | 1. Allyl bromide | Selective hydrolysis, Decarboxylation, Esterification | This compound |

Grignard Reagent Additions and Subsequent Derivatizations

Grignard reagents are powerful nucleophiles that readily add to carbonyl compounds. masterorganicchemistry.com The conjugate addition (1,4-addition) of Grignard reagents to α,β-unsaturated esters is a valuable method for introducing alkyl groups at the β-position. scispace.comorganic-chemistry.org However, for α-substitution, a different strategy is required.

One potential, though less direct, route could involve the reaction of a Grignard reagent with a different electrophilic substrate that can be subsequently converted to the desired ester. For instance, the addition of a tert-butylmagnesium halide to an appropriate α,β-unsaturated nitrile, followed by hydrolysis and esterification, could be envisioned.

The conjugate addition of Grignard reagents to α,β-unsaturated esters is often catalyzed by copper salts, such as cuprous chloride, to favor 1,4-addition over 1,2-addition to the carbonyl group. scispace.comscispace.com While this is primarily for β-substitution, understanding these reaction pathways is crucial for controlling selectivity in complex syntheses. For instance, the uncatalyzed addition of n-butylmagnesium bromide to sec-butyl sorbate (B1223678) results in a mixture of 1,4- and 1,6-addition products, as well as 1,2-addition products. scispace.com The use of a copper catalyst can significantly enhance the yield of conjugate addition products. scispace.com

| Reactants | Catalyst | Primary Product Type | Relevance to Target Synthesis |

| α,β-Unsaturated Ester + Grignard Reagent | None | Mixture of 1,2- and 1,4-addition | Illustrates competing reaction pathways |

| α,β-Unsaturated Ester + Grignard Reagent | Copper(I) salt | 1,4-Conjugate addition | Method for β-alkylation, not α-alkylation |

| sec-Butyl sorbate + n-butylmagnesium bromide | None | Mixture of 1,4-, 1,6-, and 1,2-addition products scispace.com | Highlights complexity of Grignard additions to extended conjugated systems |

Construction of the Pent-4-enoate Moiety

The formation of the pent-4-enoate structure, characterized by a terminal alkene, is a critical step in the synthesis of the target molecule. Key strategies for installing this moiety include olefin metathesis and classical olefination reactions.

Olefin Metathesis Strategies for Terminal Alkenes

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. masterorganicchemistry.com Specifically, cross-metathesis (CM) can be employed to construct the terminal alkene of the pent-4-enoate system. libretexts.org This strategy typically involves the reaction of an α,β-unsaturated ester with an excess of a simple olefin, such as ethylene (B1197577), in the presence of a transition metal catalyst, most commonly based on ruthenium (e.g., Grubbs' catalysts) or molybdenum (e.g., Schrock's catalyst). libretexts.orglibretexts.org

The general mechanism, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the metal-carbene catalyst and the olefinic substrates. libretexts.org For the synthesis of a terminal alkene, an internal alkene can be reacted with a large excess of a volatile α-olefin like ethylene, which drives the equilibrium towards the desired product. google.comosti.gov For instance, reacting a precursor like ethyl 2-tert-butylbut-2-enoate with ethylene using a Grubbs-type catalyst would yield this compound, with the release of a symmetrical alkene byproduct. The efficiency of cross-metathesis is influenced by the catalyst generation, substrate sterics, and reaction conditions. masterorganicchemistry.comlibretexts.org

Table 1: Representative Catalysts for Olefin Metathesis

| Catalyst | Description | Common Applications |

|---|---|---|

| Grubbs' 1st Generation | Benzylidene-ruthenium(II) complex with tricyclohexylphosphine (B42057) ligands. | General purpose, particularly for ring-closing metathesis (RCM). masterorganicchemistry.com |

| Grubbs' 2nd Generation | Features an N-heterocyclic carbene (NHC) ligand for increased reactivity. | Higher activity, broader substrate tolerance, including electron-poor alkenes. libretexts.org |

| Hoveyda-Grubbs Catalyst | A modified Grubbs' catalyst with a chelating isopropoxybenzylidene ligand. | Enhanced stability and catalyst recovery, effective in cross-metathesis. libretexts.org |

Wittig and Horner-Wadsworth-Emmons Olefination Routes

Classical olefination methods provide reliable pathways to the pent-4-enoate structure. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are cornerstone methods for converting aldehydes or ketones into alkenes. masterorganicchemistry.comconicet.gov.ar

The Wittig reaction involves the reaction of an aldehyde, such as ethyl 2-tert-butyl-4-oxobutanoate, with a phosphorus ylide. iitk.ac.in The ylide, typically prepared by treating a phosphonium (B103445) salt with a strong base, acts as a nucleophile that attacks the carbonyl carbon. pressbooks.pub This leads to a four-membered oxaphosphetane intermediate which collapses to form the desired alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comumass.edu The formation of the very stable P=O bond is the thermodynamic driving force for the reaction. pressbooks.pub While effective, the stereoselectivity of the Wittig reaction can be variable; non-stabilized ylides often favor the (Z)-alkene, whereas stabilized ylides tend to produce the (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that employs a phosphonate-stabilized carbanion. wikipedia.org These carbanions, generated by deprotonating an alkylphosphonate ester, are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A key advantage of the HWE reaction is its high stereoselectivity for the (E)-alkene, which results from the thermodynamic stability of the intermediates leading to the trans product. conicet.gov.arnrochemistry.com Furthermore, the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying purification compared to the often-problematic triphenylphosphine oxide. wikipedia.org For synthesizing the target compound, this would involve reacting an appropriate phosphonate, like diethyl allylphosphonate, with a glyoxylate (B1226380) derivative under basic conditions.

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiomeric purity at the α-carbon is a significant challenge in the synthesis of this compound. The steric bulk of the tert-butyl group presents unique stereochemical demands that can be addressed through several advanced synthetic strategies.

Application of Chiral Auxiliaries in α-Position Functionalization

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. thieme-connect.com This strategy involves temporarily attaching an enantiomerically pure molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For α-alkylation of the ester, common auxiliaries include Evans' oxazolidinones and Myers' pseudoephedrine amides. thieme-connect.comwikipedia.org The general process is as follows:

The carboxylic acid precursor is converted into an amide or imide with the chiral auxiliary.

Deprotonation at the α-carbon with a strong, non-nucleophilic base (e.g., lithium diisopropylamide) creates a rigid, chelated enolate. wikipedia.org

The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an allyl halide) to approach from the less hindered face, thus inducing high diastereoselectivity. nih.gov

Finally, the auxiliary is removed, for instance by hydrolysis or alcoholysis, to yield the enantiomerically enriched α-substituted ester. nih.gov

Table 2: Common Chiral Auxiliaries for Asymmetric α-Alkylation

| Chiral Auxiliary | Typical Substrate | Key Features | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Evans' Oxazolidinones | N-Acyloxazolidinone | Forms a rigid Z-enolate; stereochemical outcome is highly predictable. wikipedia.org | Often >95% nih.gov |

| Myers' Pseudoephedrine | N-Acylpseudoephedrine Amide | High diastereoselectivity; product can be cleaved under mild conditions. thieme-connect.com | Up to >99% thieme-connect.com |

Catalytic Asymmetric Syntheses for Enantiomeric Control

Catalytic asymmetric synthesis represents a more atom-economical approach to enantiopure compounds, as it requires only a substoichiometric amount of a chiral agent. nih.gov The development of chiral metal complexes and organocatalysts has enabled the direct enantioselective functionalization of ester enolates. elsevierpure.com

For the α-alkylation of an ester precursor to this compound, a chiral phase-transfer catalyst could be employed. Alternatively, transition metal catalysis, such as nickel-catalyzed enantioconvergent coupling, can be used to synthesize chiral esters from racemic alkyl halides and olefins. nih.gov Another approach involves the catalytic asymmetric α-functionalization of amino esters using chiral aldehydes as organocatalysts, which proceed via imine activation. rsc.org While these methods may require specific substrate tailoring, they offer a direct route to enantiomerically enriched products without the need for auxiliary attachment and removal steps. elsevierpure.comnih.gov

Diastereoselective Control in Nucleophilic Additions and Cyclizations

When multiple stereocenters are present or being formed, controlling the relative stereochemistry (diastereoselectivity) is crucial. Nucleophilic addition reactions to α,β-unsaturated carbonyl compounds are powerful methods for creating stereocenters. rsc.org

The conjugate addition (Michael addition) of a nucleophile to an α,β-unsaturated ester can be rendered highly diastereoselective by a pre-existing chiral center in either the substrate or the nucleophile. beilstein-journals.org For instance, the addition of an organocuprate to a chiral α,β-unsaturated ester can proceed with excellent diastereoselectivity, controlled by the steric and electronic properties of the chiral director. researchgate.net Similarly, intramolecular conjugate additions can be used to construct cyclic systems with high levels of diastereomeric control. beilstein-journals.org Although this compound is acyclic, these principles are fundamental in the synthesis of its more complex analogues where relative stereochemistry is a key consideration.

Sustainable and Green Chemistry Considerations in Synthesis Development

The pursuit of sustainable synthetic routes for compounds like this compound necessitates a thorough evaluation of various green chemistry metrics. These metrics provide a quantitative framework to assess the environmental performance of chemical processes, moving beyond traditional yield calculations to encompass a more holistic view of efficiency and waste generation. Key considerations include the selection of less hazardous solvents, maximizing atom economy, and the use of catalytic rather than stoichiometric reagents.

A promising pathway to this compound involves the Ireland-Claisen rearrangement of an allyl ester of a carboxylic acid, which proceeds under milder conditions than the traditional Claisen rearrangement. jove.comnih.gov This reaction is a powerful tool for carbon-carbon bond formation and offers a high degree of stereocontrol. google.comorganic-chemistry.org The subsequent esterification of the resulting carboxylic acid presents further opportunities for green chemistry implementation.

The Ireland-Claisen rearrangement itself, while powerful, often utilizes strong bases like lithium diisopropylamide (LDA) and solvents such as tetrahydrofuran (B95107) (THF). nih.gov While effective, these reagents and solvents pose certain environmental and safety concerns. Research into greener alternatives is ongoing. For instance, the use of alternative bases and solvent systems is an active area of investigation.

Following the rearrangement, the synthesis of the target ester requires an esterification step. Traditional Fischer esterification, which uses an excess of alcohol and a strong acid catalyst like sulfuric acid, is often effective but can generate significant waste. masterorganicchemistry.com Greener alternatives are increasingly being explored, including the use of solid acid catalysts, which can be easily recovered and reused, and solvent-free conditions. whiterose.ac.ukresearchgate.net For sterically hindered carboxylic acids, such as the 2-tert-butyl substituted intermediate, methods like the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed, although the generation of dicyclohexylurea as a byproduct impacts the atom economy. jove.comorganic-chemistry.org Greener modifications of the Steglich esterification have been developed using less hazardous solvents like acetonitrile (B52724). jove.comnih.gov

To quantify the "greenness" of these synthetic strategies, several metrics are employed. Atom Economy (AE) calculates the proportion of reactant atoms incorporated into the final product. Process Mass Intensity (PMI) provides a broader view by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. researchgate.netchemrxiv.org A lower PMI indicates a more efficient and less wasteful process. The E-Factor (Environmental Factor) is another key metric, representing the mass of waste generated per unit of product. walisongo.ac.idacs.org

The table below outlines a hypothetical two-step synthesis of this compound, highlighting key parameters relevant to a green chemistry assessment.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Yield (%) | Green Chemistry Considerations |

| 1 | Ireland-Claisen Rearrangement | Allyl tert-butylacetate, LDA, TMSCl, THF | -78 to 25 | ~85 | Use of strong base and ethereal solvent. Generates silyl (B83357) and lithium byproducts. |

| 2 | Esterification | 2-tert-butylpent-4-enoic acid, Ethanol, DCC, DMAP, Acetonitrile | 0 to 25 | ~90 | Use of a coupling agent generates a solid byproduct (DCU). Acetonitrile is a greener solvent alternative to chlorinated solvents. jove.com |

Further research into catalytic and solvent-free conditions for both the rearrangement and esterification steps is crucial for enhancing the sustainability profile of this compound synthesis. The development of methodologies that minimize the use of stoichiometric reagents and hazardous solvents will be pivotal in aligning the production of this and similar compounds with the principles of green chemistry.

Chemical Transformations and Reaction Mechanisms of Ethyl 2 Tert Butylpent 4 Enoate

Reactivity of the Terminal Alkene Moiety

The terminal double bond in ethyl 2-tert-butylpent-4-enoate is a site of potential chemical modification. However, specific experimental data on the following reactions for this substrate are not available in published literature.

Hydrofunctionalization Reactions (e.g., Hydroboration-Oxidation, Hydrohalogenation)

Hydroboration-oxidation is a two-step reaction that would be expected to convert the terminal alkene of this compound into a primary alcohol. masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.comyoutube.com This anti-Markovnikov addition of water across the double bond would yield ethyl 2-tert-butyl-5-hydroxypentanoate. masterorganicchemistry.com The reaction typically proceeds via a syn-addition of the borane (B79455) reagent, followed by oxidation with retention of stereochemistry. masterorganicchemistry.commasterorganicchemistry.com

Hydrohalogenation, the addition of a hydrogen halide (such as H-Cl or H-Br) across the double bond, would be predicted to follow Markovnikov's rule, leading to the formation of ethyl 2-tert-butyl-4-halopentanoate. The bulky tert-butyl group at the α-position might influence the regioselectivity of this addition.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The terminal alkene in this compound can theoretically act as a dienophile in Diels-Alder reactions. youtube.com This [4+2] cycloaddition with a conjugated diene would result in the formation of a cyclohexene (B86901) ring. The stereochemistry and yield of such a reaction would be highly dependent on the specific diene used and the reaction conditions.

1,3-Dipolar cycloadditions represent another class of reactions that could involve the alkene. wikipedia.org For instance, reaction with a nitrile oxide or an azide (B81097) would be expected to form a five-membered heterocyclic ring, such as an isoxazoline (B3343090) or a triazoline, respectively. wikipedia.orgresearchgate.net The regioselectivity of these cycloadditions would be governed by the electronic and steric properties of both the 1,3-dipole and the alkene.

Olefin Oxidation and Cleavage Reactions

Oxidation of the terminal alkene could lead to various products depending on the reagents employed. Mild oxidation, for instance with a peroxy acid, would likely yield the corresponding epoxide, ethyl 2-tert-butyl-4,5-epoxypentanoate. More vigorous oxidation, such as ozonolysis followed by a reductive or oxidative workup, would cleave the double bond. An oxidative workup would be expected to produce 2-tert-butyl-4-oxobutanoic acid ethyl ester, while a reductive workup would yield the corresponding aldehyde.

Radical Additions to the Alkene

Radical addition reactions to the terminal alkene are also conceivable. For example, the addition of a radical species like HBr under radical-initiating conditions (e.g., peroxides) would be expected to proceed via an anti-Markovnikov pathway, yielding ethyl 5-bromo-2-tert-butylpentanoate. The regioselectivity is dictated by the formation of the more stable secondary radical intermediate.

Transformations Involving the Ester Functionality

The ester group of this compound provides another handle for chemical modification.

Ester Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-tert-butylpent-4-enoic acid, is a fundamental transformation. libretexts.orglibretexts.orggoogle.com This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of an aqueous acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion, yielding the carboxylate salt of the acid. libretexts.org Subsequent acidification would then produce the free carboxylic acid.

Due to the steric hindrance provided by the adjacent tert-butyl group, the rate of hydrolysis might be slower compared to less hindered esters.

Table of Reaction Products (Hypothetical)

| Starting Material | Reaction Type | Reagents | Expected Product |

| This compound | Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Ethyl 2-tert-butyl-5-hydroxypentanoate |

| This compound | Hydrohalogenation | HBr | Ethyl 2-tert-butyl-4-bromopentanoate |

| This compound | Diels-Alder | Butadiene | Ethyl 4-(cyclohex-3-en-1-yl)-2-tert-butylbutanoate |

| This compound | 1,3-Dipolar Cycloaddition | Phenyl azide | Ethyl 2-tert-butyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)butanoate |

| This compound | Ozonolysis (oxidative) | 1. O₃2. H₂O₂ | 2-tert-Butyl-4-oxobutanoic acid ethyl ester |

| This compound | Ester Hydrolysis | NaOH, H₂O then H₃O⁺ | 2-tert-Butylpent-4-enoic acid |

Transamidation and Amide Formation Reactions

The conversion of this compound to its corresponding amide derivatives, a process known as transamidation, is a fundamental transformation in organic synthesis. This reaction typically involves the direct aminolysis of the ester with an amine. The process is often catalyzed by acids or bases, or it can be promoted by heat. The large tert-butyl group at the α-position introduces significant steric hindrance, which can influence the reaction conditions required for efficient conversion.

The general mechanism for the base-catalyzed transamidation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form the more thermodynamically stable amide.

Table 1: Hypothetical Transamidation Reactions of this compound

| Amine | Product | Catalyst/Conditions |

| Ammonia | 2-tert-butylpent-4-enamide | NaNH₂, heat |

| Methylamine | N-methyl-2-tert-butylpent-4-enamide | CH₃NH₂, heat |

| Diethylamine | N,N-diethyl-2-tert-butylpent-4-enamide | (CH₃CH₂)₂NH, Lewis Acid |

It is important to note that due to the steric bulk of the tert-butyl group, these reactions may require more forcing conditions (higher temperatures, stronger catalysts) compared to less hindered esters.

Reduction to Primary Alcohols

The reduction of the ester functionality in this compound to a primary alcohol, 2-tert-butylpent-4-en-1-ol, is a key transformation that provides access to a different class of compounds. This reduction is typically achieved using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄).

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide group and a second hydride addition to the resulting aldehyde intermediate to yield the primary alcohol upon acidic workup.

Table 2: Reagents for the Reduction of this compound

| Reagent | Product | Typical Solvent |

| Lithium Aluminum Hydride (LiAlH₄) | 2-tert-butylpent-4-en-1-ol | Diethyl ether, THF |

| Diisobutylaluminium Hydride (DIBAL-H) | 2-tert-butylpent-4-enal (at low temp.) | Toluene, Hexane |

Careful control of the reaction conditions, particularly temperature, is crucial when using reagents like DIBAL-H, as it can selectively reduce the ester to the aldehyde at low temperatures.

Reactivity and Functionalization at the α-Stereocenter (C-2)

The α-carbon (C-2) of this compound is a key site for functionalization. The presence of the bulky tert-butyl group significantly influences the stereochemical outcome of reactions at this center.

Enolate Chemistry and Subsequent Electrophilic Additions

The α-proton on C-2 of this compound can be abstracted by a strong base to form a corresponding enolate. The choice of base and reaction conditions can influence the geometry of the resulting enolate. Due to the steric hindrance of the tert-butyl group, the formation of the enolate and its subsequent reaction with electrophiles are highly stereoselective.

Common bases used for enolate formation include lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LHMDS). Once formed, the enolate can react with a variety of electrophiles, such as alkyl halides, to introduce new substituents at the α-position.

Table 3: Electrophilic Additions to the Enolate of this compound

| Base | Electrophile | Product |

| LDA | Methyl iodide | Ethyl 2-tert-butyl-2-methylpent-4-enoate |

| LHMDS | Benzyl bromide | Ethyl 2-benzyl-2-tert-butylpent-4-enoate |

The stereochemical outcome of these reactions is of significant interest in asymmetric synthesis.

Aldol (B89426) and Mannich Type Reactions

The enolate of this compound can also participate in aldol and Mannich-type reactions. In an aldol reaction, the enolate adds to a carbonyl compound (an aldehyde or a ketone) to form a β-hydroxy ester. The stereoselectivity of this reaction is often high due to the influence of the tert-butyl group.

In a Mannich-type reaction, the enolate reacts with an iminium ion (formed in situ from an aldehyde and an amine) to generate a β-amino ester. These reactions are powerful tools for the synthesis of complex molecules containing nitrogen.

Tandem Reactions and Cascade Processes Initiated at C-2

The unique structure of this compound, with its proximate ester and alkene functionalities, makes it a suitable substrate for tandem or cascade reactions initiated at the C-2 position. For instance, after the formation of the enolate and its reaction with an electrophile, the newly introduced functionality could potentially participate in a subsequent intramolecular reaction with the terminal double bond.

While specific examples for this compound are not extensively documented, the general principle of using the α-position to trigger a cascade of bond-forming events is a well-established strategy in organic synthesis.

Transition Metal-Catalyzed Transformations

The terminal alkene of this compound is a handle for a variety of transition metal-catalyzed reactions. These reactions allow for the elaboration of the carbon skeleton in ways that are not possible through traditional functional group transformations.

Prominent examples of such transformations include:

Olefin Metathesis: With a suitable ruthenium or molybdenum catalyst (e.g., Grubbs' or Schrock's catalyst), this compound can undergo cross-metathesis with other alkenes or ring-closing metathesis if an appropriate tethered alkene is present.

Heck Reaction: In the presence of a palladium catalyst, the alkene can be coupled with aryl or vinyl halides.

Wacker-Type Oxidation: Using a palladium catalyst in the presence of an oxidant, the terminal alkene can be oxidized to a methyl ketone.

Hydroformylation: A rhodium or cobalt catalyst can be used to introduce a formyl group and a hydrogen atom across the double bond, leading to the formation of an aldehyde.

The steric environment around the α-carbon can influence the regioselectivity and stereoselectivity of these catalytic processes.

Palladium-Catalyzed Decarboxylative and Cross-Coupling Reactions

Palladium catalysis offers powerful methods for carbon-carbon bond formation, and this compound can, in principle, participate in several types of these reactions. While direct literature on the decarboxylative coupling of this specific ester is scarce, the reactivity can be inferred from studies on analogous systems.

Decarboxylative cross-coupling reactions involve the reaction of a carboxylic acid or its derivative with an organic halide, leading to the formation of a new C-C bond with the extrusion of carbon dioxide. wikipedia.org These reactions are advantageous as they often utilize readily available and relatively inexpensive carboxylic acids. wikipedia.org In the context of this compound, a related transformation would be the decarboxylative allylation of a suitable precursor. For instance, α-amino and phenylacetic allyl esters have been shown to undergo room temperature decarboxylative allylation through a combination of photoredox and palladium catalysis. acs.orgnih.gov This process involves the generation of a radical intermediate upon photochemical oxidation and decarboxylation, which then participates in the palladium-catalyzed allylation. acs.orgnih.gov

The general mechanism for a palladium-catalyzed decarboxylative coupling often involves the oxidative addition of an aryl halide to a Pd(0) species, followed by reaction with a carboxylate. While many decarboxylative couplings involve sp²-hybridized carbon centers, there has been progress in reactions involving sp³-hybridized carbons. wikipedia.org

A hypothetical decarboxylative cross-coupling reaction involving a derivative of this compound could be envisioned with various aryl halides. The reaction conditions would likely require a palladium catalyst, a suitable ligand, a base, and an oxidant.

Table 1: Hypothetical Palladium-Catalyzed Decarboxylative Cross-Coupling of a Derivative of this compound

| Entry | Aryl Halide | Ligand | Base | Oxidant | Product |

| 1 | Iodobenzene | PPh₃ | K₂CO₃ | Ag₂O | Ethyl 2-tert-butyl-5-phenylpent-4-enoate |

| 2 | 4-Bromotoluene | P(t-Bu)₃ | Cs₂CO₃ | Cu(OAc)₂ | Ethyl 2-tert-butyl-5-(p-tolyl)pent-4-enoate |

| 3 | 1-Chloronaphthalene | XPhos | K₃PO₄ | MnO₂ | Ethyl 2-tert-butyl-5-(naphthalen-1-yl)pent-4-enoate |

Olefin Metathesis Applications for Chain Extension or Ring Closure

The terminal olefinic bond in this compound makes it a prime candidate for olefin metathesis reactions. This powerful carbon-carbon double bond forming reaction can be utilized for both chain extension (cross-metathesis) and the formation of cyclic structures (ring-closing metathesis). masterorganicchemistry.comorganic-chemistry.org

Cross-Metathesis for Chain Extension:

In cross-metathesis, the terminal double bond of this compound can react with another olefin in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form a new, elongated alkene. organic-chemistry.org The steric hindrance posed by the α-tert-butyl group might necessitate the use of more specialized, sterically less demanding catalysts. sigmaaldrich.com The reaction typically releases ethene as a gaseous byproduct, which helps to drive the reaction to completion. masterorganicchemistry.comsigmaaldrich.com

Ring-Closing Metathesis (RCM):

While this compound itself cannot undergo intramolecular RCM, a suitably functionalized derivative containing another double bond could be cyclized. For instance, if the ethyl ester were to be transesterified with an unsaturated alcohol, the resulting diene could undergo RCM to form a macrocyclic lactone. The efficiency of such a reaction would depend on the ring size to be formed and the specific catalyst employed. libretexts.orgnih.gov

The general mechanism for olefin metathesis, as proposed by Chauvin, involves the formation of a metal-carbene intermediate that reacts with the olefin in a [2+2] cycloaddition to form a metallacyclobutane. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the new olefin and regenerate the metal-carbene catalyst. masterorganicchemistry.com

Table 2: Potential Olefin Metathesis Reactions of this compound

| Reaction Type | Reactant 2 | Catalyst | Product |

| Cross-Metathesis | Styrene | Grubbs II Catalyst | Ethyl (E/Z)-2-tert-butyl-6-phenylhex-4-enoate |

| Cross-Metathesis | Methyl Acrylate | Hoveyda-Grubbs II | Ethyl (E/Z)-2-tert-butyl-6-methoxycarbonylhex-4-enoate |

| RCM (of derivative) | (Penten-1-yl) 2-tert-butylpent-4-enoate | Grubbs I Catalyst | 9-tert-Butyloxacyclonon-6-en-2-one |

Ruthenium and Iridium Catalysis in Selective Functionalizations

Ruthenium and iridium complexes are highly effective catalysts for a range of selective transformations, including C-H activation and allylic functionalization, which are applicable to this compound.

Ruthenium-Catalyzed Functionalizations:

Ruthenium catalysts have been successfully employed in the oxidative coupling of allyl esters with activated olefins. nih.govrsc.orgresearchgate.net This type of reaction proceeds through an initial isomerization of the allyl group, followed by a C(allyl)-H activation. nih.govrsc.org For this compound, this could lead to the formation of functionalized 1,3-dienes. The reaction is typically carried out in the presence of a ruthenium catalyst, a cocatalyst, and an oxidant.

Ruthenium catalysts are also known to effect the allylation of aromatic ketoximes with allylic acetates in an oxidant-free manner. nih.gov While not a direct reaction of the ester, this highlights the potential for ruthenium to activate the allylic system.

Iridium-Catalyzed Functionalizations:

Iridium catalysts are particularly known for their ability to perform highly regio- and stereoselective allylic substitution reactions. rsc.orgacs.org For γ,δ-unsaturated esters like this compound, iridium catalysis could be used for the introduction of various nucleophiles at the allylic position. For example, iridium-catalyzed allylic amination of γ-hydroxy α,β-unsaturated esters has been developed, showcasing the potential for functionalizing the allylic position of similar substrates. rsc.org

Furthermore, iridium catalysts have been shown to be effective for the 1,4-reduction of α,β-unsaturated carbonyl compounds. nih.govnih.gov While this compound is a γ,δ-unsaturated ester, isomerization to the α,β-unsaturated isomer (see section 3.5) would open up the possibility for such a reduction. Iridium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids is also a well-established method. acs.org

Table 3: Potential Ruthenium and Iridium-Catalyzed Reactions

| Metal | Reaction Type | Reactant(s) | Product |

| Ruthenium | Oxidative Coupling | + Methyl Acrylate | Ethyl 2-tert-butyl-4-vinyl-5-methoxycarbonylpentanoate |

| Ruthenium | Allylic Amination | + Morpholine (on acetate (B1210297) precursor) | Ethyl 2-tert-butyl-5-(morpholino)pent-2-enoate |

| Iridium | Allylic Amination | + Benzylamine | Ethyl 2-tert-butyl-5-(benzylamino)pent-2-enoate |

| Iridium | 1,4-Reduction (of isomer) | H₂ | Ethyl 2-tert-butylpentanoate |

Rearrangement Pathways and Isomerization Processes

The position of the double bond in this compound is not fixed, and under certain conditions, it can undergo isomerization to form more stable or synthetically useful isomers.

The most common isomerization for a γ,δ-unsaturated ester is the migration of the double bond into conjugation with the carbonyl group to form the more thermodynamically stable α,β- and β,γ-unsaturated isomers. This isomerization can be catalyzed by acids or bases. For instance, β,γ-unsaturated ketones have been shown to isomerize to their α,β-unsaturated counterparts in the presence of a base like DABCO. researchgate.net A similar process can be envisioned for this compound.

Furthermore, more complex, contra-thermodynamic isomerizations have been achieved through photochemistry. For example, photoenolization of α,β-unsaturated esters can lead to the formation of α-tertiary β,γ-alkenyl esters through a formal rsc.orgnih.gov-hydride shift. acs.org While starting from the conjugated isomer, this demonstrates the potential for light-induced isomerization pathways. The isomerization of α,β-unsaturated esters from the (E) to the (Z) isomer can also be achieved under UV light or with specific catalysts. researchgate.net

The isomerization of the double bond is a critical consideration in the synthesis and subsequent reactions of this compound, as the different isomers will exhibit distinct reactivity. For example, the α,β-unsaturated isomer would be susceptible to Michael additions, a reaction not possible for the parent γ,δ-unsaturated ester. nih.gov

Table 4: Potential Isomerization Products of this compound

| Isomerization Type | Conditions | Product(s) |

| Conjugative Isomerization | Acid or Base | Ethyl (E/Z)-2-tert-butylpent-2-enoate and Ethyl (E/Z)-2-tert-butylpent-3-enoate |

| Geometric Isomerization (of conjugated isomer) | UV light, I₂ | Mixture of (E) and (Z)-Ethyl 2-tert-butylpent-2-enoate |

| Positional Isomerization | Photochemical | (Starting from α,β-isomer) α-tertiary β,γ-alkenyl ester |

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2 Tert Butylpent 4 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and the spatial relationships between them.

High-resolution ¹H NMR spectroscopy is employed to identify the distinct proton environments within the Ethyl 2-tert-butylpent-4-enoate molecule. The predicted ¹H NMR spectrum would exhibit signals corresponding to each unique proton, with their chemical shifts (δ) influenced by the local electronic environment, and their multiplicity revealing the number of neighboring protons.

The ethyl ester moiety is expected to show a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The bulky tert-butyl group, being electronically isolated, should appear as a sharp singlet. The protons of the pentenoate chain will display more complex splitting patterns due to their proximity to the chiral center and the double bond. The vinyl protons are expected to show characteristic shifts in the alkene region of the spectrum.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~2.50 | Doublet of Doublets (dd) | J = 8.0, 4.0 | 1H |

| H-3 | ~2.30 - 2.45 | Multiplet | - | 2H |

| H-4 | ~5.70 - 5.85 | Multiplet | - | 1H |

| H-5 (cis) | ~5.05 | Doublet of Triplets (dt) | J = 10.0, 1.5 | 1H |

| H-5 (trans) | ~5.10 | Doublet of Triplets (dt) | J = 17.0, 1.5 | 1H |

| Ethyl-CH₂ | ~4.15 | Quartet (q) | J = 7.1 | 2H |

| Ethyl-CH₃ | ~1.25 | Triplet (t) | J = 7.1 | 3H |

| tert-Butyl-CH₃ | ~1.05 | Singlet (s) | - | 9H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. A broadband-decoupled ¹³C NMR spectrum of this compound would be expected to show a signal for each unique carbon atom.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-90 experiment would only show signals for CH carbons, while a DEPT-135 experiment would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

Predicted ¹³C NMR and DEPT Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| C-1 (C=O) | ~175 | Absent | Absent |

| C-2 | ~55 | Positive | Positive |

| C-3 | ~38 | Absent | Negative |

| C-4 | ~135 | Positive | Positive |

| C-5 | ~117 | Absent | Negative |

| C-6 (tert-Butyl Quaternary) | ~35 | Absent | Absent |

| C-7 (tert-Butyl CH₃) | ~28 | Absent | Positive |

| Ethyl-CH₂ | ~61 | Absent | Negative |

| Ethyl-CH₃ | ~14 | Absent | Positive |

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete structural connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu It would be expected to show correlations between adjacent protons in the molecule.

Predicted COSY Correlations for this compound

| Proton 1 | Correlating Proton(s) |

| H-2 | H-3 |

| H-3 | H-2, H-4 |

| H-4 | H-3, H-5 (cis & trans) |

| H-5 (cis & trans) | H-4 |

| Ethyl-CH₂ | Ethyl-CH₃ |

| Ethyl-CH₃ | Ethyl-CH₂ |

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu

Predicted HMQC/HSQC Correlations for this compound

| Proton | Correlating Carbon |

| H-2 | C-2 |

| H-3 | C-3 |

| H-4 | C-4 |

| H-5 | C-5 |

| Ethyl-CH₂ | Ethyl-CH₂ |

| Ethyl-CH₃ | Ethyl-CH₃ |

| tert-Butyl-CH₃ | C-7 |

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically two to three bonds) correlations between protons and carbons, which is crucial for identifying connectivity across quaternary carbons and heteroatoms. columbia.edu

Predicted HMBC Correlations for this compound

| Proton | Correlating Carbon(s) |

| H-2 | C-1, C-3, C-6, C-7 |

| H-3 | C-2, C-4, C-5 |

| H-4 | C-2, C-3, C-5 |

| H-5 | C-3, C-4 |

| Ethyl-CH₂ | C-1, Ethyl-CH₃ |

| Ethyl-CH₃ | Ethyl-CH₂ |

| tert-Butyl-CH₃ | C-2, C-6 |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and stereochemistry. For this compound, NOESY could reveal correlations between the tert-butyl protons and the H-2 proton, confirming their spatial relationship.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₁H₂₀O₂), the exact mass of the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺˙ | C₁₁H₂₀O₂ | 184.1463 |

| [M+H]⁺ | C₁₁H₂₁O₂ | 185.1536 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. The fragmentation of this compound is expected to be influenced by the ester functional group, the tert-butyl group, and the terminal double bond.

Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. The presence of the bulky tert-butyl group often leads to the facile loss of a tert-butyl radical or isobutylene.

Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral | Proposed Fragment Structure |

| 185.1536 | 129.0910 | C₄H₈ (isobutylene) | [M+H - C₄H₈]⁺ |

| 185.1536 | 139.1118 | C₂H₅OH (ethanol) | [M+H - C₂H₅OH]⁺ |

| 185.1536 | 111.0753 | C₂H₅OH + CO | [M+H - C₂H₅OH - CO]⁺ |

| 185.1536 | 57.0704 | C₇H₁₁O₂ | [C₄H₉]⁺ (tert-butyl cation) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum provides a unique fingerprint, revealing the presence of its core structural features: the ester group, the carbon-carbon double bond, and the aliphatic hydrocarbon framework.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C=O (Ester) | Stretching | ~1735-1750 | Confirms the presence of the ester carbonyl group. |

| C-O (Ester) | Stretching | ~1150-1250 | Indicates the C-O single bond of the ester functionality. |

| C=C (Alkene) | Stretching | ~1640-1650 | Denotes the carbon-carbon double bond of the pentenoate chain. |

| =C-H (Alkene) | Stretching | ~3070-3090 | Characteristic of the C-H bonds on the double-bonded carbons. |

| =C-H (Alkene) | Out-of-plane bending | ~910 and ~990 | Provides further evidence for the terminal vinyl group. |

| C-H (Aliphatic) | Stretching | ~2850-2980 | Represents the various C-H bonds of the ethyl and tert-butyl groups. |

| tert-Butyl Group | Bending | ~1365 and ~1390 | Characteristic split absorption for the gem-dimethyl groups of the tert-butyl substituent. |

These predicted absorption frequencies provide a solid basis for the structural confirmation of this compound. The strong, sharp peak around 1740 cm⁻¹ for the carbonyl stretch is typically the most prominent feature in the spectrum. The presence of both the C=C and =C-H stretching and bending vibrations are crucial for confirming the unsaturated nature of the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for evaluating the purity of this compound and for separating it from starting materials, byproducts, or other components in a reaction mixture. Given its volatility and potential for chirality, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) play significant roles.

Gas Chromatography is an ideal technique for assessing the purity of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by factors such as boiling point and polarity.

For this compound, a standard GC analysis would likely employ a nonpolar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The retention time of the compound will be influenced by its molecular weight and the presence of the polar ester group. In a typical analysis of a reaction mixture, this compound would elute at a specific retention time, allowing for its quantification and the detection of any volatile impurities. High-temperature GC/MS methods have proven effective for the direct analysis of various ester types, including those with branched chains and unsaturation. nih.gov The retention times of esters in GC are generally correlated with their carbon numbers and boiling points. nih.gov

The following table outlines a hypothetical set of GC parameters that could be used for the analysis of this compound:

| GC Parameter | Typical Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

Using such a method, a pure sample of this compound would yield a single, sharp peak, while the presence of impurities would be indicated by additional peaks at different retention times.

High-Performance Liquid Chromatography is a versatile technique that can be used for both purity assessment and the separation of enantiomers. Due to the presence of a chiral center at the C2 position, this compound can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in asymmetric synthesis.

For non-chiral purity analysis, a reversed-phase HPLC method would be suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would effectively separate the target compound from non-volatile impurities. sielc.comsigmaaldrich.com

The determination of enantiomeric excess (e.e.) requires the use of a chiral stationary phase (CSP). Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), are widely used for the resolution of a broad range of racemic compounds, including esters. csfarmacie.czresearchgate.net The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical chiral HPLC method for the analysis of this compound might involve the following conditions:

| HPLC Parameter | Typical Condition for Chiral Separation |

| Column | Chiralpak® IA, IB, or IC (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol (B145695) mixtures |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210-220 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

The resulting chromatogram would show two distinct peaks for the (R)- and (S)-enantiomers. The enantiomeric excess can then be calculated from the integrated peak areas of the two enantiomers. The choice of the specific chiral column and the mobile phase composition would need to be optimized to achieve baseline resolution. csfarmacie.czresearchgate.net

Computational Studies and Theoretical Investigations of Ethyl 2 Tert Butylpent 4 Enoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For Ethyl 2-tert-butylpent-4-enoate, DFT calculations would be instrumental in determining its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters that could be calculated include bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value |

|---|---|

| Total Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The table above is illustrative of the data that would be generated from DFT calculations. No such data has been found in published literature for this compound.

Furthermore, DFT would be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The electron density distribution and electrostatic potential maps could also be generated to visualize regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity towards electrophiles and nucleophiles.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide higher accuracy for properties like electron correlation energies. For a molecule like this compound, these high-accuracy calculations would serve to benchmark the results obtained from DFT and provide more reliable predictions of its thermochemical properties, such as the enthalpy of formation. However, no published studies employing these methods for this specific compound were identified.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, the identification of transient intermediates, and the prediction of reaction rates.

Elucidation of Reaction Mechanisms and Intermediates

For this compound, theoretical studies could elucidate the mechanisms of various reactions, such as its hydrolysis, oxidation, or participation in cycloaddition reactions involving the pentenoate double bond. By mapping the reaction coordinates, researchers can identify transition states—the highest energy points along the reaction pathway—and any stable or transient intermediates. This would provide a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction. At present, no such mechanistic studies have been reported for this specific ester.

Energy Profiles and Kinetic Predictions

From the computed potential energy surface, an energy profile for a given reaction can be constructed. This profile plots the energy of the system as a function of the reaction progress. The difference in energy between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Reaction Parameter | Calculated Value |

|---|---|

| Activation Energy (Ea) | Data not available |

Note: This table illustrates the type of kinetic data that could be predicted. No such predictions are currently available in the scientific literature for this compound.

Using transition state theory, the rate constants for elementary reaction steps can be calculated. These theoretical kinetic predictions can be compared with experimental data, if available, to validate the proposed reaction mechanism.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are essential for the identification and characterization of a compound. For this compound, these predictions would be highly valuable.

Calculations of vibrational frequencies (infrared and Raman spectra) would help in assigning the peaks observed in experimental spectra to specific molecular vibrations. Predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms would aid in the structural elucidation of the molecule. Similarly, the simulation of its mass spectrum could help in interpreting fragmentation patterns observed in experimental mass spectrometry. Despite the utility of such theoretical data, no studies reporting the predicted spectroscopic parameters for this compound have been found.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.commodgraph.co.uk For a molecule like this compound, these calculations can help assign signals in an experimental spectrum and provide insights into its electronic structure.

The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For esters and unsaturated systems, functionals like B3LYP combined with basis sets such as 6-311+G(2d,p) have been shown to yield excellent correlations between calculated and experimental chemical shifts. nih.gov

Below are hypothetical but representative calculated ¹H and ¹³C NMR chemical shifts for this compound, based on trends observed for similar alpha-tert-butyl and unsaturated esters. chemicalbook.com

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~173.5 |

| CH (alpha) | ~2.2 | ~55.0 |

| C(CH₃)₃ | ~1.0 | ~27.0 (CH₃), ~34.0 (quaternary C) |

| CH₂ (allyl) | ~2.5 | ~38.0 |

| CH=CH₂ | ~5.8 (CH), ~5.1 (CH₂) | ~135.0 (CH), ~117.0 (CH₂) |

| OCH₂CH₃ | ~4.1 (CH₂) | ~60.5 (OCH₂) |

Disclaimer: These values are illustrative and based on computational studies of analogous compounds.

Coupling constants (J-values) can also be calculated, providing further structural information, such as the dihedral angles between adjacent protons, which is crucial for conformational analysis.

Vibrational Frequencies from IR and Raman Spectroscopy

Theoretical calculations of vibrational frequencies are invaluable for interpreting Infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule. researchgate.netaminer.org

For this compound, key vibrational modes would include the C=O stretch of the ester, C=C stretch of the alkene, and various C-H and C-O stretching and bending vibrations. msu.eduspectroscopyonline.com The bulky tert-butyl group would also have characteristic bending and rocking modes. aminer.org Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. researchgate.net

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch | ~1735 | Strong (IR), Weak (Raman) |

| C=C Stretch | ~1645 | Medium (IR), Strong (Raman) |

| sp² C-H Stretch | ~3080 | Medium |

| sp³ C-H Stretch | 2870-2960 | Strong |

Disclaimer: These values are illustrative and based on computational studies of analogous compounds. spectroscopyonline.comresearchgate.net

Conformational Analysis and Stereochemical Insights

The flexibility of the pentenoate chain and the rotational freedom around single bonds mean that this compound can exist in multiple conformations. Understanding the preferred conformations is key to understanding its reactivity and physical properties.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of flexible molecules. nih.govacs.org By simulating the movement of atoms over time, MD can identify low-energy conformations and the energy barriers between them. nih.govacs.org

Stereochemical Assignment and Diastereomeric Ratio Prediction

The alpha-carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers. If another chiral center were present in the molecule, diastereomers would be possible. chadsprep.comlibretexts.org

Computational methods can be instrumental in predicting the outcomes of stereoselective reactions. By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict which diastereomer will be favored. nih.govacs.org For instance, in a reaction that creates the chiral center at the alpha-position, computational models can help rationalize why one enantiomer or diastereomer is formed in excess of the other. emich.eduacs.org The prediction of diastereomeric ratios is often achieved by comparing the relative Gibbs free energies of the diastereomeric transition states. acs.org HPLC separation of diastereomers is a common analytical technique to verify these predictions experimentally. mdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-methyl-4-pentenoate |

| 2-tert-Butyl-4-ethylphenol |

| tert-Butyl pent-4-enoate (B1234886) |

| Di(2-ethylhexyl) sebacate |

| Di(2-ethylhexyl) adipate |

Applications of Ethyl 2 Tert Butylpent 4 Enoate in Complex Molecule Synthesis

Utility as a Chiral or Achiral Building Block in Multistep Syntheses

The structure of ethyl 2-tert-butylpent-4-enoate allows for its use as both an achiral starting material and a precursor to chiral molecules. In its achiral form, the compound can undergo a variety of transformations that introduce new functional groups and stereocenters. For instance, the terminal double bond can be subjected to hydroboration-oxidation to yield a primary alcohol, or epoxidation to form an epoxide, both of which can be further elaborated.

The true potential of this compound as a building block is realized in asymmetric synthesis. The presence of a pro-stereogenic center at the α-position allows for diastereoselective reactions. For example, conjugate addition of a nucleophile to the α,β-unsaturated system can be controlled by a chiral auxiliary or catalyst to favor the formation of one diastereomer over the other. The bulky tert-butyl group can play a significant role in directing the stereochemical outcome of such reactions by providing a strong steric bias.

Furthermore, enantioselective reactions targeting the terminal olefin, such as asymmetric dihydroxylation or epoxidation, can introduce chirality that can be relayed to other parts of the molecule in subsequent steps. The resulting chiral intermediates are valuable in the synthesis of enantiomerically pure natural products and pharmaceuticals.

| Reaction Type | Potential Outcome | Synthetic Utility |

| Asymmetric Conjugate Addition | Formation of a new stereocenter at the β-position | Access to chiral carboxylic acid derivatives |

| Asymmetric Dihydroxylation | Formation of a diol with two new stereocenters | Precursor for further functionalization |

| Asymmetric Epoxidation | Formation of a chiral epoxide | Versatile intermediate for ring-opening reactions |

Precursor for Carbocyclic and Heterocyclic Systems (e.g., Tetrahydrofurans, Dihydrofurans)

The bifunctional nature of this compound, possessing both an electron-deficient double bond and a terminal olefin, makes it an excellent candidate for the synthesis of various cyclic systems.

Carbocyclic Systems:

The terminal alkene can participate in a variety of cyclization reactions. For example, in a tandem conjugate addition-intramolecular alkylation sequence, a nucleophile could first add to the α,β-unsaturated ester, and the resulting enolate could then be trapped intramolecularly by the terminal alkene, potentially mediated by a transition metal catalyst, to form a five-membered carbocycle. The stereochemistry of the newly formed ring would be influenced by the steric hindrance of the tert-butyl group.

Heterocyclic Systems:

The synthesis of substituted tetrahydrofurans is a prominent application for molecules with a pent-4-enoate (B1234886) substructure. nih.govdntb.gov.uauni-saarland.dechemrxiv.orgorganic-chemistry.org Intramolecular oxymercuration-demercuration of the terminal alkene, with the ester carbonyl oxygen acting as the internal nucleophile, could lead to the formation of a substituted tetrahydrofuran (B95107). The stereochemical outcome of such cyclizations is often predictable based on the principles of stereoelectronic control.

Alternatively, an intramolecular Williamson ether synthesis approach could be employed. This would involve the conversion of the terminal alkene to a primary alcohol, which is then deprotonated and undergoes intramolecular cyclization onto the α-carbon, displacing a suitable leaving group. However, the presence of the ester might require protection or modification for this strategy to be effective.

The synthesis of dihydrofurans is also conceivable. A potential route could involve an intramolecular Heck reaction, where a carbon-halogen bond is formed at the γ- or δ-position, followed by palladium-catalyzed cyclization.

| Cyclic System | Synthetic Approach | Key Features |

| Carbocycle (Cyclopentane) | Tandem conjugate addition-intramolecular alkylation | Formation of a five-membered ring |

| Tetrahydrofuran | Intramolecular oxymercuration-demercuration | High regioselectivity and stereoselectivity |

| Dihydrofuran | Intramolecular Heck reaction | Transition metal-catalyzed cyclization |

Intermediate in Natural Product Synthesis and Analogues (e.g., Antimycinone A3 related structures)

While no direct synthesis of a natural product utilizing this compound has been reported, its structural features are present in various natural products and their synthetic intermediates. The γ-butyrolactone core, which can be accessed from this building block, is a common motif in many biologically active compounds.

For example, the synthesis of analogues of Antimycinone A3, which contains a substituted γ-butyrolactone ring, could potentially involve a building block derived from this compound. The synthetic strategy could involve the diastereoselective reduction of the ester and subsequent lactonization. The tert-butyl group, while not present in the natural product itself, could serve as a bulky protecting group or a stereodirecting element during the synthesis, to be removed at a later stage.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in natural product synthesis for the formation of carbon-carbon double bonds. thieme-connect.comconicet.gov.ar While not directly applicable to the synthesis of this compound, the principles of the HWE reaction could be used to modify the compound or to assemble larger fragments in a total synthesis where this ester is a key intermediate.

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. Substituted tetrahydrofurans and γ-butyrolactones are present in a wide range of bioactive molecules, including anti-inflammatory, anti-cancer, and anti-viral agents.

The ability to introduce stereocenters in a controlled manner makes this building block particularly valuable for the synthesis of chiral drugs, where often only one enantiomer is responsible for the desired therapeutic effect. The tert-butyl group can be a desirable feature in a final drug molecule, as it can enhance metabolic stability and influence binding to biological targets.

For instance, the synthesis of novel protease inhibitors or kinase inhibitors could utilize fragments derived from this compound. The specific substitution pattern and stereochemistry that can be achieved would allow for the fine-tuning of the pharmacological properties of the synthesized compounds.

Development of Materials Science Precursors

The terminal olefin of this compound makes it a potential monomer for polymerization reactions. Radical or transition-metal-catalyzed polymerization could lead to the formation of polymers with pendant ester groups. The bulky tert-butyl group would likely influence the properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength.

Furthermore, the ester functionality could be hydrolyzed post-polymerization to yield a polymer with carboxylic acid side chains, which could be further modified or used in applications such as ion-exchange resins or hydrogels.

Another potential application in materials science is the use of this compound as a precursor for the synthesis of specialized coatings or additives. The combination of a reactive double bond and a sterically demanding group could impart unique properties to surfaces when incorporated into a polymer matrix.

Future Research Directions and Emerging Trends for Ethyl 2 Tert Butylpent 4 Enoate

Development of Novel Catalytic Systems for Highly Efficient and Stereoselective Syntheses

The synthesis of α-substituted esters, particularly those with quaternary carbon centers, remains a significant challenge in organic chemistry. For Ethyl 2-tert-butylpent-4-enoate, the development of novel catalytic systems is a primary area for future research. The focus will likely be on achieving high efficiency and, crucially, stereoselectivity.

Current research on the synthesis of complex allylic esters often involves multi-step processes. nih.gov However, modern advancements are paving the way for more direct and atom-economical routes. For instance, palladium-catalyzed allylic alkylation of enolates is a powerful method for forming α-stereogenic centers. rsc.org Future work on this compound could explore the use of chiral palladium complexes, such as those employing ligands like BINAPHANE, to induce enantioselectivity in the synthesis of related α-allyl esters. rsc.org

Furthermore, the development of catalytic systems that can directly couple carboxylic acids with olefins represents a promising frontier. nih.gov Research into iridium-catalyzed stereodivergent reactions could also be adapted to control the stereochemistry at the α-position of similar ester structures. rsc.org The bulky tert-butyl group in this compound presents a unique steric challenge that may necessitate the design of bespoke catalysts with tailored ligand architectures to achieve high yields and enantiomeric excesses.

A summary of potential catalytic approaches is presented in the table below:

| Catalytic Approach | Potential Catalyst System | Desired Outcome |

| Asymmetric Allylic Alkylation | Palladium complexes with chiral ligands (e.g., BINAPHANE) | Enantioselective synthesis of α-chiral esters |

| Direct Olefin Coupling | Palladium(II)/sulfoxide systems | Highly efficient and selective C-H oxidation route |

| Stereodivergent Synthesis | Iridium(I)/isothiourea catalysis | Access to different stereoisomers of α,β-substituted esters |

Exploration of New Reaction Pathways for Structural Diversification and Derivatization

The functional handles present in this compound—the ester and the terminal alkene—offer numerous opportunities for structural diversification and derivatization. Future research is expected to explore new reaction pathways to leverage these reactive sites for the synthesis of novel molecules.

The allylic double bond is a particularly versatile functional group. It can undergo a wide range of transformations, including but not limited to:

Thiol-ene "click" reactions: This highly efficient and orthogonal reaction can be used to introduce a variety of functional groups at the terminus of the pentenyl chain. This has been demonstrated in the post-polymerization modification of polymers containing allylic ester units. acs.org

Epoxidation: Selective oxidation of the double bond would yield an epoxide, a valuable intermediate for further nucleophilic attack, leading to the formation of diols and amino alcohols.

Hydroformylation: The addition of a formyl group and hydrogen across the double bond can lead to the formation of aldehydes, which are precursors to a wide array of other functional groups.

Metathesis: Both self-metathesis and cross-metathesis reactions could be explored to either create dimeric structures or introduce new substituents.

The ester group can also be a site for derivatization. While the steric hindrance of the tert-butyl group at the α-position makes saponification challenging, it also provides a robust protecting group for the carboxylic acid functionality. nih.govacs.org This allows for extensive modification of the allylic portion of the molecule without affecting the ester. However, under specific conditions, the ester can be hydrolyzed or transesterified to yield the corresponding carboxylic acid or other esters.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

The translation of novel synthetic methodologies from the laboratory to industrial-scale production is a critical aspect of modern chemical research. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability. Future research on this compound will likely involve the integration of its synthesis and derivatization into these advanced manufacturing technologies.